Chloronitromethane

Descripción general

Descripción

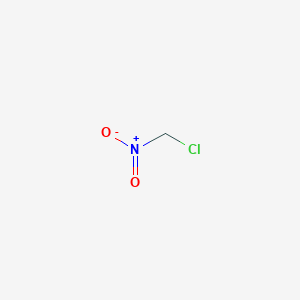

Chloronitromethane is an organic compound with the molecular formula CH₂ClNO₂. It is a member of the halonitromethane family, characterized by the presence of both a nitro group (-NO₂) and a halogen atom (chlorine) attached to a methane backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloronitromethane can be synthesized through several methods. One common approach involves the chlorination of nitromethane. This reaction typically occurs in an aqueous solution of a sodium salt of nitromethane, where chlorine gas is bubbled through the solution. The reaction is carried out at controlled temperatures to optimize yield .

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating an aqueous solution of sodium nitromethane. The process involves maintaining specific reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Reduction Reactions with Hydrogen Sulfide

Chloronitromethane participates in reductive dehalogenation reactions with hydrogen sulfide (H₂S) under aqueous conditions. This reaction proceeds via radical intermediates, as demonstrated by microanalysis and GC/MS studies .

Mechanism :

-

Radical Initiation : Homolytic cleavage generates chlorine and nitromethyl radicals.

-

Propagation : Sequential hydrogen abstraction and chlorine displacement steps yield intermediates like dithis compound (Cl₂CHNO₂) and nitromethane (CH₃NO₂).

-

Termination : Further reduction produces non-halogenated products, including methylamine (CH₃NH₂) .

| Reaction Step | Product(s) Formed | Key Conditions |

|---|---|---|

| Initial reduction | Cl₂CHNO₂ → ClCH₂NO₂ | pH 6–8, H₂S excess |

| Secondary reduction | ClCH₂NO₂ → CH₃NO₂ | Prolonged reaction time |

| Final transformation | CH₃NO₂ → CH₃NH₂ | Reductive environment |

Degradation via Advanced Oxidation/Reduction Processes (AORPs)

This compound undergoes mineralization in water treatment systems through reactions with hydroxyl radicals (·OH) and hydrated electrons (e⁻ₐq) .

Key Degradation Pathways:

-

Hydroxyl Radical Attack :

-

Electron Reduction :

Degradation Efficiency :

| Process | Rate Constant (M⁻¹s⁻¹) | Half-Life (pH 7) |

|---|---|---|

| Reaction with ·OH | <1 μs | |

| Reaction with e⁻ₐq | ~50 ns |

Cytotoxicity and Mutagenicity

This compound exhibits high cytotoxicity (LC₅₀: 0.5 μM) and mutagenicity (Ames test: 4,200 revertants/μmol) . Its presence in disinfected water poses health risks, necessitating efficient removal strategies.

Environmental Persistence

| Parameter | Value |

|---|---|

| Aqueous solubility | 1.2 g/L (25°C) |

| Log | 1.8 |

| Atmospheric lifetime | 12 days (OH-mediated) |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chloronitromethane serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis. Here are some key aspects of its role in chemical synthesis:

- Reagent in Organic Reactions : CNM is utilized as a reagent in numerous organic reactions, including nucleophilic substitutions and addition reactions. Its reactivity is influenced by the presence of both a nitro group and a chlorine atom, enabling it to participate in various synthetic pathways.

- Production of Other Halonitromethanes : CNM can be converted into other halonitromethanes through specific reactions, expanding its utility in synthetic organic chemistry. For instance, it can be transformed into chlorotrinitromethane or chlorocyanomethane depending on the reaction conditions and reagents used.

Environmental Chemistry

This compound is increasingly studied within the context of environmental chemistry , particularly as a disinfection by-product (DBP) formed during water treatment processes:

- Formation during Chlorination : CNM is generated when chlorine reacts with organic matter and nitrogen compounds in water. The presence of nitrates significantly influences its formation, with studies indicating that higher concentrations lead to increased CNM levels .

- Impact on Water Quality : As a DBP, this compound poses potential risks to water quality and public health. Its mutagenic properties have raised concerns regarding its presence in drinking water supplies, necessitating further research into its environmental fate and transport .

Biological Effects and Toxicity

Research into the biological effects of this compound has revealed significant insights into its potential toxicity:

- Mutagenicity : Studies have demonstrated that CNM exhibits mutagenic effects in bacterial assays, indicating its potential to cause DNA damage. This property raises concerns regarding long-term exposure to this compound through contaminated drinking water .

- Cellular Interactions : The compound has been shown to influence cellular functions, potentially affecting cell signaling pathways and gene expression. Ongoing research aims to elucidate the molecular mechanisms underlying these effects.

Case Study 1: Disinfection By-products Formation

A study investigated the formation of this compound from nitrate and glucose during chlorination processes. The findings highlighted that:

- The maximum concentration of CNM was promoted by UV/chlorine treatment.

- The potential for forming CNM was highest when using ammonium nitrate compared to other nitrate salts .

This research underscores the importance of understanding how different water treatment conditions affect DBP formation.

Case Study 2: Toxicological Assessment

In another study focusing on halonitromethanes, researchers assessed the mutagenicity of various DBPs including CNM:

- All tested compounds were found to induce DNA damage in mammalian cells.

- The study emphasized the need for regulatory frameworks to monitor these compounds in drinking water systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds; versatile reagent for various reactions |

| Environmental Chemistry | Disinfection by-product; impacts water quality |

| Biological Effects | Mutagenic properties; influences cellular functions |

Mecanismo De Acción

Chloronitromethane exerts its effects primarily through its reactivity with nucleophiles. The chlorine atom in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its participation in substitution reactions. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s overall reactivity .

Comparación Con Compuestos Similares

Chlorotrinitromethane: Contains three nitro groups and one chlorine atom.

Chlorocyanomethane: Contains a cyano group and a chlorine atom.

Chlorofluoromethane: Contains a fluorine atom and a chlorine atom.

Uniqueness: Chloronitromethane is unique due to the presence of both a nitro group and a chlorine atom, which imparts distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Chloronitromethane (CNM) is a halogenated organic compound that has garnered attention due to its biological activity, particularly in the context of environmental chemistry and toxicology. As a disinfection byproduct formed during the chlorination of water containing nitrates and organic matter, CNM poses potential health risks due to its cytotoxic and mutagenic properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is produced primarily through the reaction of chlorine with nitromethane or other nitrogen-containing compounds in the presence of organic matter, particularly during water treatment processes. The formation of CNM is influenced by several factors, including:

- Concentration of Nitrates : Higher nitrate levels can lead to increased formation of this compound when treated with chlorine.

- Organic Matter : The presence of dissolved organic matter (DOM) enhances the reactivity of chlorinated compounds, facilitating the production of CNM.

- Disinfection Conditions : UV irradiation followed by chlorination has been shown to significantly affect the types and concentrations of halogenated compounds formed, including CNM .

Table 1: Factors Influencing this compound Formation

| Factor | Influence on CNM Formation |

|---|---|

| Nitrate Concentration | Higher concentrations increase CNM production |

| Organic Matter Presence | Enhances reactivity and formation rates |

| Treatment Method | UV irradiation followed by chlorination increases CNM levels |

Toxicological Effects

Research indicates that this compound exhibits significant toxicity. It has been classified as a potential human health hazard due to its cytotoxicity and mutagenicity. Key findings include:

- Cytotoxicity : Studies have shown that CNM can induce cell death in various cell lines, demonstrating high cytotoxic potential .

- Mutagenicity : CNM has been identified as a mutagenic agent in several assays, raising concerns about its carcinogenic potential .

Case Studies

Several case studies highlight the implications of this compound exposure:

- Occupational Exposure Incident : A report documented severe neurological damage and heart failure in workers exposed to chemical leaks involving chlorinated compounds, including this compound. Symptoms included skin corrosion and respiratory distress, ultimately leading to one fatality .

- Water Treatment Studies : Research conducted on drinking water treatment facilities revealed that this compound concentrations correlated with elevated levels of nitrates and organic matter. The study emphasized the need for monitoring and controlling disinfection byproducts to mitigate health risks associated with CNM exposure .

Table 2: Summary of Toxicological Findings on this compound

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Induces cell death in multiple cell lines |

| Mutagenicity Tests | Positive results indicating potential carcinogenicity |

| Occupational Studies | Severe health impacts from exposure incidents |

The mechanism behind the biological activity of this compound is not fully understood but is believed to involve oxidative stress pathways. The compound's electrophilic nature allows it to interact with biological thiols such as glutathione, leading to cellular damage and disruption of normal physiological functions .

Propiedades

IUPAC Name |

chloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKPGVZMSKVVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170801 | |

| Record name | Chloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-84-9 | |

| Record name | Chloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloronitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.